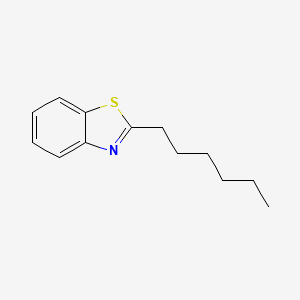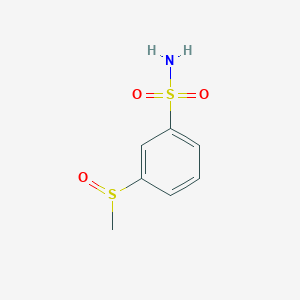
3-iodo-5-isopropyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-isopropyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound features an iodine atom at position 3 and an isopropyl group at position 5, making it a unique derivative of pyrazole. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their structural diversity and wide range of applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization with terminal alkynes . Another approach involves the use of molecular iodine and hydrazines in the presence of aromatic aldehydes . These reactions are generally carried out under mild conditions and can yield the desired pyrazole derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-Iodo-5-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 3 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Cycloaddition Products: More complex heterocyclic compounds with potential biological activity.
科学的研究の応用
3-Iodo-5-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 3-iodo-5-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact mechanism can vary based on the specific application and target.
類似化合物との比較
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the isopropyl group, making it less sterically hindered.
4-Iodo-1-isopropyl-1H-pyrazole: Iodine atom is at position 4 instead of 3, altering its reactivity.
4-Iodo-1,3,5-trimethyl-1H-pyrazole: Contains additional methyl groups, increasing its hydrophobicity.
Uniqueness
3-Iodo-5-isopropyl-1H-pyrazole is unique due to the specific positioning of the iodine and isopropyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
特性
分子式 |
C6H9IN2 |
|---|---|
分子量 |
236.05 g/mol |
IUPAC名 |
3-iodo-5-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C6H9IN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9) |
InChIキー |
XQEGAVHBHVYKKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NN1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


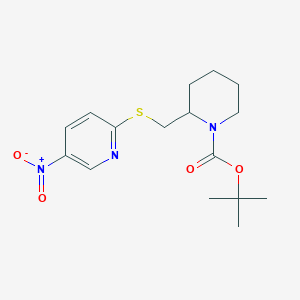
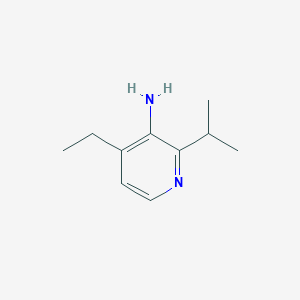
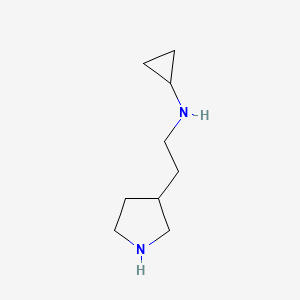
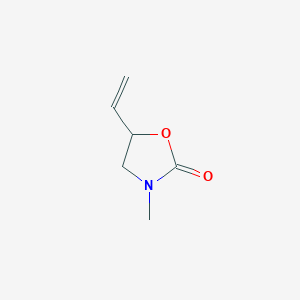
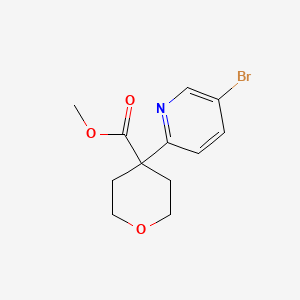
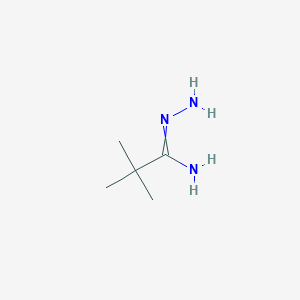
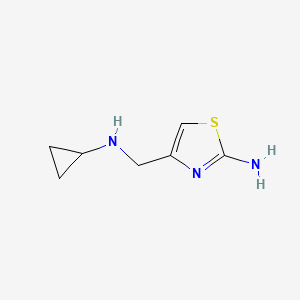
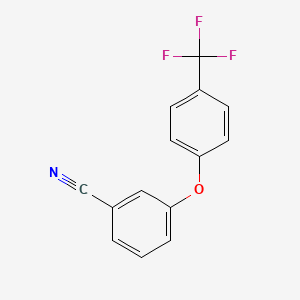
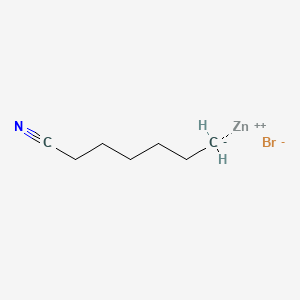
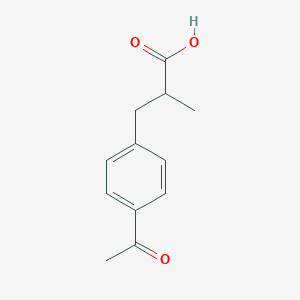
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

